Cas no 10054-05-4 ((2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol)
10054-05-4 structure
Product Name:(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol
CAS No:10054-05-4
MF:C10H24N2O2
MW:204.309762954712
MDL:MFCD00242828
CID:118334
PubChem ID:470071
Update Time:2025-04-18
(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2R,2'R)- (9CI)
- l-Ethambutol
- 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (2R,2'R)-
- 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, [R-(R*,R*)]-
- 1-Butanol, 2,2'-(ethylenediimino)di-, (-)- (8CI)
- l-2,2'-(Ethylenediimino)bis(1-butanol)
- (2R,2'R)-2,2'-(1,2-Ethanediyldiimino)bis[1-butanol]
- (-)-Ethambutol
- (2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol
- (2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
- UNII-JV86Y0CIVF
- CHEMBL1201318
- Ethambutol hydrochloride impurity C [EP]
- BPBio1_000105
- BSPBio_000095
- 36697-71-9
- Prestwick2_000028
- Prestwick1_000028
- ETHAMBUTOL HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 1-Butanol, 2,2'-(ethylenediimino)di-, (-)-
- Ethambutol, (R,R)-
- (2R,2'R)-2,2'-(Ethylenediimino)dibutan-1-ol
- CHEBI:94654
- EMB
- Prestwick3_000028
- (2R,2'R)-2,2'-(ethane-1,2-diylbis(azanediyl))dibutan-1-ol
- AKOS030530982
- 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R-(R*,R*))-
- (R,R)-ethambutol
- SPBio_002016
- MMV687801
- (2R)-2-[2-[[(1R)-1-(hydroxymethyl)propyl]amino]ethylamino]butan-1-ol
- rel-(2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
- SCHEMBL9906602
- (2R)-2-[(2-{[(2R)-1-HYDROXYBUTAN-2-YL]AMINO}ETHYL)AMINO]BUTAN-1-OL
- Ethambutol, (-)-isomer
- (2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
- EN300-23628482
- DTXSID501028791
- 10054-05-4
- Prestwick0_000028
- JV86Y0CIVF
- Q27166468
- (-)-(R,R)-2,2'-(1,2-Ethylenediimino)-di-1-butanol
- (S,S)-2,2'-(1,2-Ethanediyldiimino)dibutan-1-ol
- NCGC00179661-01
-
- MDL: MFCD00242828
- Inchi: 1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
- InChI Key: AEUTYOVWOVBAKS-NXEZZACHSA-N
- SMILES: OC[C@@H](CC)NCCN[C@@H](CO)CC
Computed Properties
- Exact Mass: 204.184
- Monoisotopic Mass: 204.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 64.5Ų
Experimental Properties
- Density: 0.987±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 88-89 ºC (tetrahydrofuran ethyl acetate )
- Boiling Point: 345.3±22.0 ºC (760 Torr),
- Flash Point: 113.7±12.9 ºC,
- Solubility: Soluble (592 g/l) (25 º C),
(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23628482-0.05g |
(2R)-2-[(2-{[(2R)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol |
10054-05-4 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Related Literature
-
Young Jin Ko,Jeong-Joo Oh,Sung Ok Han Green Chem. 2023 25 5626
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Tania Moniz,Daniel Silva,Tania Silva,Maria Salomé Gomes,Maria Rangel Med. Chem. Commun. 2015 6 2194
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Suryanarayan Cherukuvada,Ashwini Nangia Chem. Commun. 2014 50 906
-
Suryanarayan Cherukuvada,Ashwini Nangia CrystEngComm 2012 14 7840
-
Bijoy Kumar Panda,Medha Bargaje,Sathiyanarayanan L. Anal. Methods 2020 12 3909
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